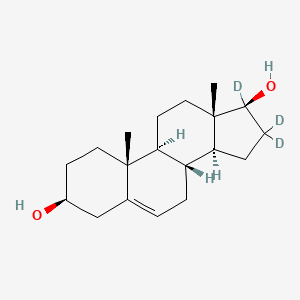

5-Androsten-3beta,17beta-diol-16,16,17-D3

Vue d'ensemble

Description

5-Androsten-3beta,17beta-diol-16,16,17-D3, also known as Androst-5-ene-16,16,17-d-3,17-diol, (3β,17β)-, is a naturally occurring androstane steroid . It is a testosterone metabolite and is closely related to androstenedione (androst-4-ene-3,17-dione), dehydroepiandrosterone (DHEA; androst-5-en-3β-ol-17-one), and testosterone (androst-4-en-17β-ol-3-one) .

Synthesis Analysis

Epiandrosterone is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA . Epiandrosterone can also be produced from the natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase .Molecular Structure Analysis

The molecular formula of this compound is C19H27D3O2 . It has an average mass of 293.459 Da and a monoisotopic mass of 293.243408 Da .Chemical Reactions Analysis

As a testosterone metabolite, this compound is involved in the metabolic pathways of testosterone .Applications De Recherche Scientifique

Androgen Receptor Transactivation Suppression

Research by Chang et al. (1999) developed a reporter assay to screen selective steroids, including derivatives/metabolites of dehydroepiandrosterone, for anti-Adiol activity in prostate cancer cells. Among the steroids tested, several showed no androgenic activity and could block Adiol-induced androgen receptor (AR) transactivation, suggesting potential clinical applications against androgen-dependent prostate cancer growth (Chang et al., 1999).

Binding Characteristics in Rabbit Vaginal Tissue

Traish et al. (2004) explored the binding characteristics of [3H]Delta(5)-androstene-3beta,17beta-diol to rabbit vaginal cytosolic and nuclear extracts. This study identified a novel binding protein in rabbit vaginal tissue that specifically binds delta(5)-androstene-3beta,17beta-diol, distinct from androgen and estrogen receptors, suggesting delta(5)-androstene-3beta,17beta-diol's unique role in rabbit vaginal physiology (Traish et al., 2004).

Radioimmunoassay Measurement in Human Subjects

Forti et al. (1978) described an original method for measuring 5-androsten-3beta,17beta-diol (A-diol) in human subjects, providing insights into its concentration levels in spermatic and peripheral venous plasma. This measurement could help understand A-diol's physiological roles and its contribution to systemic blood levels from sources outside the male gonad (Forti et al., 1978).

Metabolism and Growth Stimulation

Stenstad et al. (1977) studied the metabolism of radioactive testosterone and its derivatives by a human cell line derived from a carcinoma of the uterine cervix. They found that 4-androstene-3beta,17beta-diol, a metabolite of testosterone, could be a potent growth factor for these cells, suggesting its potential implications in cellular growth processes (Stenstad et al., 1977).

Over-the-Counter Steroid Studies

Research on over-the-counter anabolic steroids, including 5-androsten-3,17-dione and 5-androsten-3beta,17beta-diol, has been conducted to understand their effects on urinary steroids and the potential for abuse. These studies provide insights into how such compounds can affect endogenous steroid profiles and the challenges in detecting their abuse in sports and athletics (Uralets & Gillette, 2000).

Mécanisme D'action

Target of Action

5-Androsten-3beta,17beta-diol-16,16,17-D3 is a major metabolite of testosterone . It has androgenic activity and has been implicated as a regulator of gonadotropin secretion . These are 3-hydroxylated C19 steroid hormones known to favor the development of masculine characteristics .

Mode of Action

The compound interacts with its targets by binding to androgen receptors, exerting weak androgenic activity . This interaction results in the regulation of gonadotropin secretion , which plays a crucial role in the regulation of reproductive function.

Biochemical Pathways

The compound is involved in the androgen and estrogen metabolism pathways. As a metabolite of testosterone, it plays a role in the conversion of testosterone into dihydrotestosterone (DHT), a more potent androgen . The downstream effects of these pathways include the development of secondary sexual characteristics and the regulation of reproductive function .

Result of Action

The molecular and cellular effects of the compound’s action include the regulation of gonadotropin secretion , which can influence reproductive function. It also has an impact on the development of masculine characteristics . In addition, it has been found to inhibit the cell growth of several cancer cell lines .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

5-Androsten-3beta,17beta-diol-16,16,17-D3 plays a significant role in biochemical reactions, particularly in the context of steroid metabolism. It interacts with various enzymes, including 5-alpha-reductase and aromatase, which are involved in the conversion of androgens to other steroid hormones. The compound also binds to androgen receptors, influencing the expression of target genes and modulating cellular responses. Additionally, this compound interacts with binding proteins such as sex hormone-binding globulin, which regulates its bioavailability and distribution in the body .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by binding to androgen receptors, leading to the activation or repression of specific genes involved in cell growth, differentiation, and apoptosis. The compound also affects cellular metabolism by modulating the activity of enzymes involved in steroidogenesis and energy production. In addition, this compound has been shown to impact gene expression, altering the levels of mRNA and proteins associated with key cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to androgen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences known as androgen response elements. This interaction leads to the recruitment of coactivators or corepressors, modulating the transcription of target genes. Additionally, this compound can inhibit or activate enzymes involved in steroid metabolism, further influencing cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have sustained effects on cellular functions, including alterations in gene expression and enzyme activity. These effects may vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound may enhance androgenic activity and promote anabolic effects, such as increased muscle mass and strength. At high doses, this compound can exhibit toxic or adverse effects, including liver damage, hormonal imbalances, and reproductive toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to steroid metabolism. It is metabolized by enzymes such as 5-alpha-reductase and aromatase, which convert it to other steroid hormones, including dihydrotestosterone and estradiol. These metabolic conversions influence the compound’s biological activity and its effects on cellular functions. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Sex hormone-binding globulin is one such protein that regulates the bioavailability and distribution of the compound. The localization and accumulation of this compound within cells can be influenced by its binding to intracellular receptors and transporters, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with androgen receptors and other intracellular proteins. Upon binding to androgen receptors, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene expression. Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments or organelles, further influencing its biological activity .

Propriétés

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADHLRWLCPCEKT-KJEDCRHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Phenylacetyl)amino]benzoic acid](/img/structure/B3152395.png)

![(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B3152424.png)

![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone](/img/structure/B3152429.png)